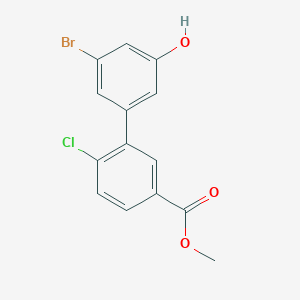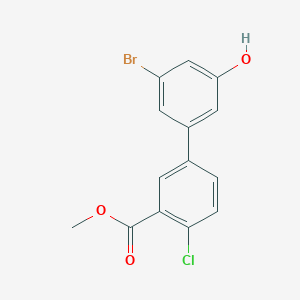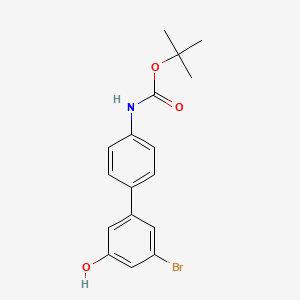![molecular formula C16H16BrNO3S B6383712 3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1262004-08-9](/img/structure/B6383712.png)
3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (hereafter referred to as 3-BPSP) is a chemical compound with a wide range of applications in scientific research. It is a brominated phenol with a pyrrolidinylsulfonyl moiety, and is used as a reagent in organic synthesis. 3-BPSP has been found to have a variety of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Applications De Recherche Scientifique
3-BPSP has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. Additionally, 3-BPSP has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and has been used in the synthesis of nanomaterials.
Mécanisme D'action
3-BPSP is a brominated phenol with a pyrrolidinylsulfonyl moiety, and it is thought to act as an inhibitor of enzymes involved in the metabolism of xenobiotics. Additionally, 3-BPSP has been shown to bind to certain proteins and nucleic acids, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
3-BPSP has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. Additionally, 3-BPSP has been found to have anti-inflammatory, anti-oxidative, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-BPSP has several advantages for laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize. Additionally, it is a relatively inexpensive reagent, and it is available from numerous suppliers. However, 3-BPSP is a relatively toxic compound, and it should be handled with caution in the laboratory.
Orientations Futures
The potential applications of 3-BPSP are still being explored. Future research may focus on the development of new synthetic methods for the synthesis of 3-BPSP, as well as the development of new uses for 3-BPSP in scientific research. Additionally, further research may focus on the potential therapeutic applications of 3-BPSP, such as its use in the treatment of cancer and other diseases.
Méthodes De Synthèse
3-BPSP is synthesized through a three-step process. The first step involves the reaction of 4-bromophenol and 4-hydroxy-2-pyrrolidone in the presence of a base, such as potassium carbonate, to form a brominated pyrrolidone. The second step involves the reaction of the brominated pyrrolidone with 4-chlorosulfonylbenzene to form a pyrrolidinylsulfonylbenzene intermediate. Finally, the pyrrolidinylsulfonylbenzene intermediate is reacted with bromine to form 3-BPSP.
Propriétés
IUPAC Name |
3-bromo-5-(4-pyrrolidin-1-ylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3S/c17-14-9-13(10-15(19)11-14)12-3-5-16(6-4-12)22(20,21)18-7-1-2-8-18/h3-6,9-11,19H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDWTPMNMAROFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686488 |
Source


|
| Record name | 5-Bromo-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol | |
CAS RN |
1262004-08-9 |
Source


|
| Record name | 5-Bromo-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6383714.png)

